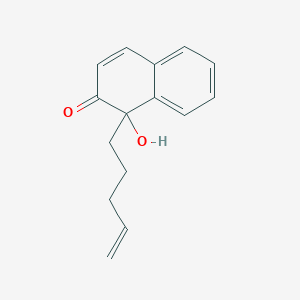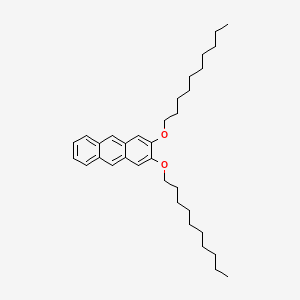
Anthracene, 2,3-bis(decyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 2,3-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 3 positions of the anthracene core. The addition of these long alkyl chains enhances the solubility and alters the photophysical properties of the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 2,3-bis(decyloxy)- typically involves the alkylation of anthracene derivatives. One common method is the Williamson ether synthesis, where anthracene-2,3-diol reacts with decyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for anthracene, 2,3-bis(decyloxy)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Anthracene, 2,3-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the anthracene core .
科学的研究の応用
Anthracene, 2,3-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its luminescent properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism by which anthracene, 2,3-bis(decyloxy)- exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific molecular targets, although detailed studies are still required to fully elucidate these pathways .
類似化合物との比較
Similar Compounds
Anthracene, 2,3-bis(hexadecyloxy)-: Similar structure but with longer alkyl chains, affecting solubility and photophysical properties.
Anthracene, 2,3-bis(octyloxy)-: Shorter alkyl chains compared to decyloxy, leading to different solubility and electronic characteristics.
Anthracene, 2,3-bis(phenylethynyl)-: Substituted with phenylethynyl groups, significantly altering its electronic properties and applications.
Uniqueness
Anthracene, 2,3-bis(decyloxy)- is unique due to the specific length of its alkyl chains, which provides a balance between solubility and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a luminescent probe in scientific research .
特性
CAS番号 |
134589-26-7 |
|---|---|
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC名 |
2,3-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-19-23-35-33-27-31-25-29-21-17-18-22-30(29)26-32(31)28-34(33)36-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-28H,3-16,19-20,23-24H2,1-2H3 |
InChIキー |
IGLNPUKXMDPAAI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


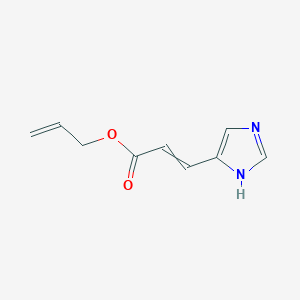
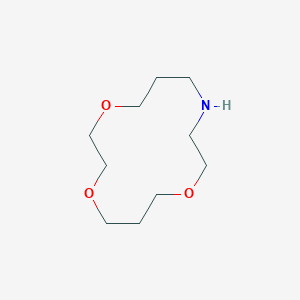
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
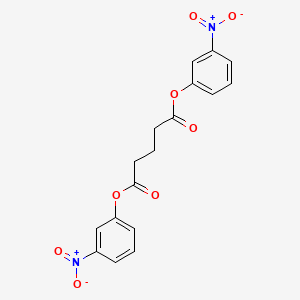

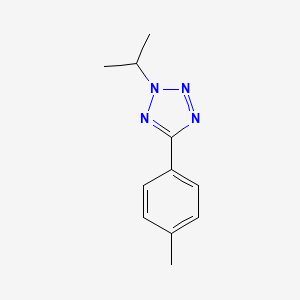
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
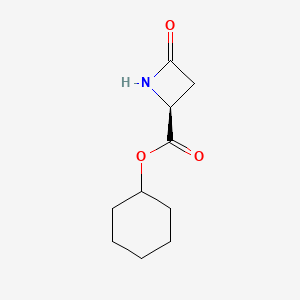
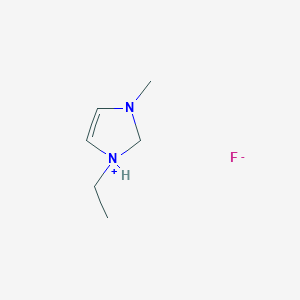
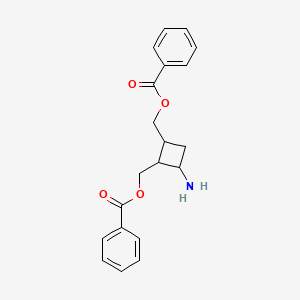

![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
